Physicochemical Differentiation vs. 1-(2-Oxopropyl)pyrrolidine-2,5-dione (CAS 30057-93-3): Chlorine Introduces Electrophilicity and Alters Partitioning
The target compound incorporates a chlorine atom at the terminal position of the oxopropyl side chain, which is absent in the non-halogenated comparator 1-(2-oxopropyl)pyrrolidine-2,5-dione (CAS 30057-93-3). This single atom substitution converts a simple ketone into a chloromethyl ketone electrophile. The computed physicochemical properties show measurable differences: the target compound has a higher molecular weight (189.59 vs. 155.15 g/mol), an additional heavy atom, and a lower XLogP3-AA (-0.5) compared to the non-chlorinated analog, reflecting the electron-withdrawing effect of chlorine on lipophilicity [1]. The TPSA remains identical at 54.5 Ų, indicating that the chlorine substitution modulates electronic properties without altering polar surface area [1].
| Evidence Dimension | Molecular weight, XLogP, and heavy atom count |
|---|---|
| Target Compound Data | MW = 189.59 g/mol; XLogP3-AA = -0.5; Heavy atom count = 12; TPSA = 54.5 Ų |
| Comparator Or Baseline | 1-(2-Oxopropyl)pyrrolidine-2,5-dione (CAS 30057-93-3): MW ≈ 155.15 g/mol; XLogP ≈ -0.1 to +0.2 (estimated); Heavy atom count = 11; TPSA = 54.5 Ų |
| Quantified Difference | ΔMW = +34.44 g/mol (+22%); ΔXLogP ≈ -0.4 to -0.6 units (more hydrophilic); ΔHeavy atoms = +1 |
| Conditions | Computed properties from PubChem 2.2 and XLogP3 3.0 (PubChem release 2025.04.14) [1] |
Why This Matters
The chlorine atom is not a passive substituent—it activates the adjacent ketone toward nucleophilic attack, enabling covalent bond formation with biological nucleophiles (e.g., cysteine thiols), a mechanistic capability entirely absent in the non-chlorinated analog.
- [1] PubChem Compound Summary CID 12858017: 1-(3-Chloro-2-oxopropyl)pyrrolidine-2,5-dione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/12858017 View Source
